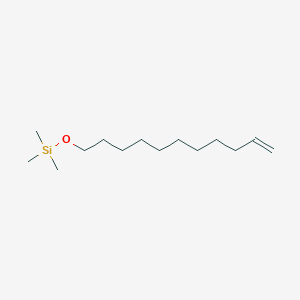

Trimethyl(undec-10-enoxy)silane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(undec-10-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPUNQPMNQHBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347979 | |

| Record name | 11-Trimethylsilyloxy-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-97-1 | |

| Record name | 11-Trimethylsilyloxy-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethyl Undec 10 Enoxy Silane and Analogous Alkenylsilyl Ethers

Established Synthetic Pathways to Alkenylsiloxanes

The creation of alkenylsiloxanes, which feature both a silicon-oxygen bond and a carbon-carbon double bond, relies on a set of well-established chemical transformations. These methods can be broadly categorized by the sequence of bond formation: the creation of the Si-O linkage and the introduction or manipulation of the alkenyl group.

Formation of the Silicon-Oxygen Linkage

The most prevalent method for forming the silicon-oxygen bond in silyl (B83357) ethers is the reaction of an alcohol with a silyl halide, typically a silyl chloride, in the presence of a base. wikipedia.orgyoutube.com This process, often referred to as silylation, involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silyl halide.

A common and efficient procedure is the Corey protocol, which employs a silyl chloride and imidazole (B134444) as the base in a solvent like dimethylformamide (DMF). wikipedia.org The use of dichloromethane (B109758) as a solvent is also viable, albeit with a slower reaction rate, but it simplifies the purification process. wikipedia.org The choice of base is crucial; hindered bases such as 2,6-lutidine are often used in conjunction with more reactive silylating agents like silyl triflates. wikipedia.org

The general stability of silyl ethers under basic and neutral conditions makes them excellent protecting groups. numberanalytics.comnumberanalytics.com However, they can be cleaved under acidic conditions or with fluoride (B91410) ion sources, allowing for their selective removal when desired. numberanalytics.com

Table 1: Common Silylating Agents and Bases for Silyl Ether Formation

| Silylating Agent | Common Abbreviation | Base |

| Trimethylsilyl (B98337) chloride | TMSCl | Imidazole, Triethylamine (B128534) |

| Triethylsilyl chloride | TESCl | Imidazole, Triethylamine |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, Triethylamine |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole, Triethylamine |

| Triisopropylsilyl chloride | TIPSCl | Imidazole, Triethylamine |

| tert-Butyldimethylsilyl triflate | TBDMSOTf | 2,6-Lutidine |

This table is generated based on information from multiple sources. wikipedia.orgnumberanalytics.com

Introduction and Manipulation of the Alkenyl Moiety

The alkenyl group can be incorporated into the silyl ether structure either before or after the formation of the Si-O bond. In the context of synthesizing compounds like trimethyl(undec-10-enoxy)silane, the starting material is an unsaturated alcohol, in this case, undec-10-en-1-ol.

Alternatively, methods exist for the direct conversion of other functional groups to alkenylsilanes. For instance, the reductive silylation of alkenyl methyl ethers using a nickel(II) catalyst can produce alkyl silanes through an intermediate alkenyl silane (B1218182). nih.gov While this specific method results in a saturated alkyl silane, it demonstrates a strategy for forming a C-Si bond in the presence of an ether linkage.

Furthermore, the synthesis of cyclic alkenylsiloxanes has been achieved through the semihydrogenation of alkynylsilanes. nih.gov This method allows for the stereospecific formation of (Z)-alkenyl motifs, which can be valuable in the synthesis of complex natural products. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound involves the reaction of undec-10-en-1-ol with a trimethylsilylating agent.

Precursor Chemistry and Starting Material Selection

The primary precursors for the synthesis of this compound are:

Undec-10-en-1-ol: This is the alcohol substrate containing the desired eleven-carbon chain with a terminal double bond.

A Trimethylsilylating Agent: The most common and cost-effective choice is trimethylsilyl chloride (TMSCl). Other highly reactive agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) can also be used, often with a catalyst. organic-chemistry.org

The selection of these starting materials is based on their commercial availability and the straightforward nature of the subsequent silylation reaction.

Optimized Reaction Conditions and Yield Optimization

To achieve a high yield of this compound, the reaction conditions must be carefully controlled. The standard procedure involves reacting undec-10-en-1-ol with trimethylsilyl chloride in the presence of a base like triethylamine or imidazole. wikipedia.orgyoutube.com The base serves to neutralize the hydrochloric acid byproduct of the reaction.

For effective synthesis, several factors should be optimized:

Choice of Solvent: Aprotic solvents like dichloromethane or diethyl ether are commonly used.

Reaction Temperature: The reaction is typically carried out at room temperature or slightly below to control its exothermicity.

Stoichiometry: A slight excess of the silylating agent and base may be used to ensure complete conversion of the alcohol.

Purification: After the reaction is complete, the mixture is typically washed with water to remove the salt byproduct and excess base. The organic layer is then dried and the solvent is removed under reduced pressure. Further purification can be achieved by distillation.

Table 2: Representative Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Undec-10-en-1-ol | Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | This compound |

This table illustrates a typical reaction setup for the synthesis of the target compound.

Advanced Catalytic Approaches in Alkenylsilyl Ether Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of silyl ethers, including those with alkenyl functionalities.

Dehydrogenative silylation, which involves the coupling of an alcohol and a hydrosilane with the release of hydrogen gas, offers a salt-free alternative to traditional methods. organic-chemistry.orggoogle.com This reaction can be catalyzed by various metal complexes or even by strong bases like sodium hydroxide. organic-chemistry.orggoogle.com

Furthermore, transition metal-catalyzed reactions have expanded the scope of silyl ether synthesis. For example, nickel-catalyzed reductive silylation of alkenyl methyl ethers provides a route to alkyl silanes. nih.gov While not directly yielding an alkenylsilyl ether, the underlying principles of C-O bond activation and silylation are relevant.

The use of photoredox catalysis is also an emerging area. youtube.com For instance, visible light-induced generation of a hybrid aryl Pd-radical species has been shown to enable the desaturation of silyl ethers to form silyl enol ethers. researchgate.net While this is a subsequent transformation of a silyl ether, it highlights the potential of catalytic methods to manipulate these structures.

Transition Metal Catalysis for Si-O and Si-C Bond Formation

The formation of the silicon-oxygen (Si-O) bond in this compound and its analogs is most directly achieved through the silylation of the corresponding alcohol, undec-10-en-1-ol. While classical methods exist, transition metal-catalyzed approaches have gained prominence for their efficiency and milder reaction conditions.

A key advanced strategy is the catalytic dehydrogenative coupling (or cross-dehydrogenative coupling) of alcohols and hydrosilanes. This method is atom-economical and environmentally benign, with molecular hydrogen as the sole byproduct. nih.govtandfonline.com Ruthenium and cobalt complexes have proven to be effective catalysts for this transformation. For instance, certain ruthenium catalysts can facilitate the dehydrogenative condensation between terminal alkenyl alcohols and silanes. nih.gov Similarly, cobalt complexes stabilized by specific pincer ligands have been developed for the catalytic silylation of primary, secondary, and tertiary alcohols with various hydrosilanes, achieving good to excellent yields. tandfonline.com This approach avoids the use of stoichiometric activating reagents and often proceeds under neutral conditions.

While the synthesis of this compound focuses on Si-O bond formation, the broader field of organosilicon chemistry also heavily relies on transition metal catalysis for creating silicon-carbon (Si-C) bonds. wikipedia.org Nickel-catalyzed reactions, for example, have been developed for the reductive silylation of alkenyl methyl ethers to produce alkyl silanes. nih.govrsc.org These reactions proceed through the cleavage of a carbon-oxygen bond and the formation of a new Si-C bond, showcasing the versatility of transition metals in activating otherwise inert bonds. nih.gov Such methods are crucial for synthesizing organosilanes where the silicon atom is directly attached to a carbon framework. researchgate.netresearchgate.net

| Catalyst System | Substrate Scope | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Ruthenium Complexes | Terminal alkenyl alcohols, various alcohols | Generates H₂ as the only byproduct; can be used in tandem with other reactions like enyne metathesis. | Good | nih.gov |

| Cobalt-PNP Pincer Complexes | Primary, secondary, and tertiary alcohols; phenols | Utilizes earth-abundant metal; robust Si sources (hydrosilanes); avoids precious metals and strong bases. | 67-91% | tandfonline.com |

Stereoselective and Regioselective Synthetic Strategies

Stereoselectivity and regioselectivity are paramount in modern organic synthesis for constructing complex molecules with precise three-dimensional arrangements. In the specific synthesis of this compound from undec-10-en-1-ol, a primary alcohol, these issues are minimal. The silylation occurs at the sole hydroxyl group, and no new stereocenters are formed.

However, for the synthesis of more complex, analogous alkenylsilyl ethers, these considerations are critical. Regioselectivity becomes important when a molecule contains multiple potential sites for silylation, such as in polyols. A catalyst can be designed to selectively silylate one hydroxyl group over another based on its steric or electronic environment (e.g., primary vs. secondary alcohol).

Stereoselectivity is a major focus in the synthesis of silyl enol ethers, a subclass of alkenylsilyl ethers where the double bond is adjacent to the silyloxy group. The geometry of the double bond ((E) or (Z)) can be controlled with high precision using specific reagents and catalysts.

Key Stereoselective and Regioselective Strategies:

Catalyst-Controlled Selectivity: Nickel-catalyzed "chain walking" reactions can isomerize a distant olefin to a position adjacent to a ketone, followed by silylation to form a Z-selective silyl enol ether. organic-chemistry.org

Substrate-Controlled Selectivity: The use of chiral auxiliaries attached to the substrate can direct the outcome of a reaction, as demonstrated in stereoselective (4+3) cycloadditions involving allenyl ethers. nih.gov

Reagent-Controlled Selectivity: Palladium-catalyzed hydrosilylation of α,β-unsaturated ketones can produce (Z)-silyl enolates with high selectivity. organic-chemistry.org Similarly, certain N-heterocyclic carbene (NHC) catalysts can efficiently produce silyl enol ethers from ketones under mild conditions. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrates | Outcome | Selectivity | Reference |

|---|---|---|---|---|---|

| Remote Functionalization | Nickel(I) Dimer Catalyst | Ketones with a distant olefin | Silyl Enol Ether | High Z-selectivity | organic-chemistry.org |

| Hydrosilylation | Palladium Catalyst | α,β-Unsaturated ketones | Silyl Enolate | High (Z)-selectivity | organic-chemistry.org |

| Silyl Transfer | N-Heterocyclic Carbene (NHC) | Ketones, Aldehydes | Silyl Enol Ether | Efficient conversion | organic-chemistry.org |

Computational Design and Predictive Synthesis in Organosilicon Chemistry

The field of organosilicon chemistry has been significantly advanced by the integration of computational methods, which enable the rational design of molecules and the prediction of reaction outcomes. numberanalytics.comnumberanalytics.com These tools are transforming traditional, trial-and-error approaches to synthesis into a more predictive science. nih.gov

Computational chemistry allows researchers to model reactions at a molecular level, providing insights that are difficult or impossible to obtain through experimentation alone. Methods like Density Functional Theory (DFT) are widely used to calculate the structures and properties of silicon-containing compounds, elucidate reaction mechanisms, and optimize reaction conditions to improve yield and selectivity. numberanalytics.comnumberanalytics.com For instance, computational models can help understand the step-by-step mechanism of a metal-catalyzed silylation, guiding the design of more efficient catalysts.

| Computational Method | Primary Application | Examples of Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism Elucidation, Property Prediction | Predicting reaction energy barriers, characterizing transition states, optimizing catalyst structures. | numberanalytics.com, numberanalytics.com |

| Molecular Mechanics (MM) | Dynamics of Large Systems | Studying the conformational flexibility of siloxanes and silicon-based polymers. | numberanalytics.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme/Catalyst Active Site Modeling | Studying reaction mechanisms within the complex environment of a catalyst's active site. | numberanalytics.com |

| Retrosynthesis Algorithms (e.g., Chematica) | Synthetic Route Planning | Designing multi-step syntheses for target molecules and libraries, identifying optimal pathways. | nih.gov, researchgate.net |

Mechanistic Elucidation of Reactions Involving Trimethyl Undec 10 Enoxy Silane

Investigation of Silicon-Oxygen Bond Reactivity

The silyl (B83357) ether moiety, specifically the silicon-oxygen (Si-O) bond, is a cornerstone of this molecule's chemistry, primarily serving as a protecting group for the primary alcohol from which it is derived. wikipedia.orgmasterorganicchemistry.com Its reactivity is characterized by a high susceptibility to cleavage under specific conditions, while remaining inert to a wide array of other reagents. masterorganicchemistry.com

The cleavage of the Si-O bond in trimethylsilyl (B98337) ethers can be initiated by either nucleophilic or electrophilic species, each following a distinct mechanistic pathway.

Electrophilic Cleavage: This mechanism is typically catalyzed by protic acids in the presence of water or an alcohol. rsc.org The reaction begins with the protonation of the ether oxygen atom, which transforms the alkoxy group into a better leaving group. A subsequent nucleophilic attack by a solvent molecule (e.g., water) on the silicon atom leads to the cleavage of the Si-O bond and regeneration of the alcohol. rsc.orglibretexts.org The reaction kinetics in aqueous solutions have been shown to be consistent with a mechanism involving a rapid pre-protonation of the silyl ether, followed by a rate-limiting hydrolysis step. rsc.org

Nucleophilic Cleavage: Nucleophilic attack is directed at the silicon atom. Due to silicon's ability to form hypervalent intermediates, this pathway is highly efficient. wikipedia.orglibretexts.org Fluoride (B91410) ions (F⁻) are particularly effective for this purpose due to the exceptionally high bond dissociation energy of the resulting silicon-fluorine (Si-F) bond. masterorganicchemistry.com Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used to cleave silyl ethers under mild conditions. libretexts.orgyoutube.com The mechanism is believed to proceed through a pentacoordinate silicon intermediate. Other nucleophiles can also facilitate cleavage; for instance, studies on silyl enol ether cation radicals have demonstrated a nucleophile-assisted Si-O bond cleavage mechanism. rsc.org

| Cleavage Type | Attacking Species | Typical Reagents | Site of Attack | Key Mechanistic Feature |

|---|---|---|---|---|

| Electrophilic | Electrophile (e.g., H⁺) | Aqueous Acids (e.g., HCl, H₂SO₄) | Oxygen Atom | Protonation of ether oxygen enhances leaving group ability. rsc.org |

| Nucleophilic | Nucleophile (e.g., F⁻, RO⁻) | TBAF, Acetyl Chloride/Methanol | Silicon Atom | Formation of a pentavalent silicon intermediate. libretexts.orgorganic-chemistry.org |

The formation of the Si-O bond is a thermodynamically favorable process. The Si-O single bond is significantly stronger than a C-O single bond (approximately 452 kJ/mol vs. 360 kJ/mol), which contributes to the stability of silyl ethers. wikipedia.org This bond possesses a considerable degree of polar character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), resulting in a partial positive charge on the silicon and a partial negative charge on the oxygen (Siᵅ⁺—Oᵅ⁻). wikipedia.org

The formation of a trimethylsilyl ether, such as in Trimethyl(undec-10-enoxy)silane, typically involves the reaction of an alcohol with a silyl halide, like trimethylsilyl chloride, in the presence of a weak base. youtube.comlibretexts.org The mechanism is analogous to an Sₙ2 reaction, where the alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon center. libretexts.org The presence of a base, such as triethylamine (B128534) or imidazole (B134444), facilitates the deprotonation of the alcohol and neutralizes the resulting acid (e.g., HCl). youtube.comlibretexts.org Despite the steric bulk often associated with silicon reagents, the longer Si-C and Si-Cl bonds compared to their carbon analogues reduce steric hindrance, allowing the Sₙ2-like attack to proceed. libretexts.org Computational studies on the formation of Si-O-Si bonds indicate that the equilibrium geometry involves a puckered bond, and the energy landscape is influenced by factors like the Si-O-Si angle and electrostatic interactions. aps.orgresearchgate.net

| Bond Type | Average Bond Energy (kJ/mol) | Average Bond Length (Å) | Electronegativity Difference |

|---|---|---|---|

| Si-O | ~452 | ~1.6 | 1.54 |

| C-O | ~360 | ~1.4 | 0.89 |

Reactivity Profiles of the Undec-10-enyl Moiety

The undec-10-enyl group is a terminal alkene, a versatile functional group for carbon-carbon bond formation and functional group interconversion. nih.gov Its reactivity is dominated by addition reactions across the π-bond.

The terminal double bond of the undec-10-enyl moiety can undergo a variety of functionalization reactions. These transformations are well-established for terminal alkenes and are generally compatible with the silyl ether group present in the molecule. nih.gov

Hydrosilylation: This reaction involves the addition of a Si-H bond across the double bond, typically catalyzed by transition metals like platinum (e.g., Karstedt's catalyst). researchgate.net This pathway can be used to introduce another organosilane functionality to the molecule.

Hydroboration-Oxidation: A two-step process that results in the anti-Markovnikov addition of water across the double bond. youtube.com Reaction with borane (B79455) (BH₃) followed by oxidative workup with hydrogen peroxide and a base would convert the terminal alkene into a primary alcohol, yielding a diol after deprotection of the silyl ether.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid. youtube.com This three-membered ring is a valuable intermediate for further synthetic manipulations.

Oxymercuration-Demercuration: This reaction sequence achieves the Markovnikov addition of water across the double bond, leading to a secondary alcohol at the C10 position. youtube.com A key feature is that it proceeds without carbocation rearrangement. youtube.com

The undec-10-enyl group is also susceptible to reactions proceeding through radical or photochemical mechanisms.

Radical Addition: The addition of radicals to the terminal alkene can be initiated by radical initiators or photochemically. For example, the radical-initiated addition of HBr proceeds with anti-Markovnikov selectivity, placing the bromine atom on the terminal carbon. youtube.com It is important to note that ethers can undergo autoxidation in the presence of oxygen to form explosive peroxides via a radical-chain mechanism, a potential competing pathway during radical reactions. libretexts.org

Photochemical Reactions: Photolysis can initiate various transformations. For instance, photochemical Michael reactions have been reported between silyl enol ethers and certain olefinic acceptors, proceeding through a zwitterionic intermediate formed from the excited state of the acceptor. rsc.org While not a direct reaction of the undecenyl group itself, this illustrates the potential for photochemical activation in molecules containing both silyl ether and alkene functionalities. More directly, visible-light photoredox catalysis can generate radicals from α-silyl-substituted ethers, which can then add to Michael acceptors in a Giese-type reaction. vapourtec.com This highlights a pathway where one part of a similar molecule can be activated to react with an external alkene.

Interplay Between Silyl Ether and Alkenyl Functionalities

The presence of both a silyl ether and a terminal alkene in this compound necessitates consideration of chemoselectivity in its reactions. The silyl ether group is generally stable under the conditions used for many common alkene transformations, such as catalytic hydrogenation, hydroboration-oxidation, and epoxidation. masterorganicchemistry.com This orthogonality is the basis for using silyl ethers as protecting groups. wikipedia.org

Conversely, the alkene is inert to the reagents typically used for silyl ether cleavage, such as fluoride ions or mild acidic hydrolysis. This allows for the selective deprotection of the alcohol without affecting the terminal double bond.

However, certain reagents or conditions can potentially react with both functionalities. Strongly acidic conditions used for some ether cleavages could also lead to hydration or polymerization of the alkene. libretexts.org Similarly, strongly basic or nucleophilic reagents aimed at the alkene might, in some cases, interact with the silicon center. Research on bifunctional substrates often focuses on developing catalytic systems that can selectively target one group in the presence of the other. For example, specific cobalt catalysts have been shown to tolerate silyl ether groups while performing 1,1-diboration on terminal alkynes, a reaction with mechanistic parallels to alkene functionalizations. acs.org Furthermore, indium/silicon-based catalyst systems have been developed that demonstrate chemoselectivity in reactions involving both alcohols/silyl ethers and other functionalities, sometimes achieving reactivity opposite to that of conventional reagents. psu.edu The specific reaction conditions—catalyst, solvent, and temperature—are therefore critical in directing the reactivity towards the desired functional group within the molecule.

Quantum Chemical Computational Studies on Reaction Mechanisms and Intermediates

Quantum chemical computational studies, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the complex reaction mechanisms involving organosilicon compounds like this compound. While direct computational studies on this specific molecule are not extensively documented in the public domain, a wealth of theoretical research on analogous systems, such as the hydrosilylation of terminal alkenes and the chemistry of silyl ethers, provides significant insights into its reactivity. These computational models allow for the detailed examination of transition states and intermediates that are often too fleeting to be observed experimentally. mit.edu

The primary reactive sites in this compound are the terminal carbon-carbon double bond of the undec-10-enoxy group and the silicon-oxygen bond of the trimethylsilyl ether moiety. Computational studies on molecules with these functional groups help to predict reaction pathways, activation energies, and the influence of catalysts.

One of the most important reactions involving the terminal alkene is hydrosilylation. DFT calculations have been instrumental in understanding the mechanisms of both catalyzed and uncatalyzed hydrosilylation reactions. For instance, studies on the Pt(0)-catalyzed hydrosilylation highlight that the catalyst modifies the electronic structure of the silane (B1218182) through oxidative addition. This alteration narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and improves orbital overlap symmetry, thereby reducing the activation energy of the reaction. nih.gov

In the context of borane-catalyzed hydrosilylation, DFT studies at the M06-2X/6-31++G(d,p) level of theory have detailed the mechanism for the reaction of alkenes like styrene (B11656) with various silanes. rsc.org These studies propose a comprehensive energy profile, identifying the geometric and electronic structures of all stationary points along the reaction coordinate. Such computational models can successfully explain the high regioselectivity observed in these reactions and are consistent with experimental yields. rsc.org

The stability and reactivity of the silyl ether group have also been a subject of computational investigation. The cleavage of silyl ethers, a common deprotection strategy, is often facilitated by fluoride ions. Theoretical studies support a mechanism involving the formation of a pentavalent silicon intermediate. organic-chemistry.org The exceptional strength of the resulting silicon-fluoride bond provides a strong thermodynamic driving force for this reaction. organic-chemistry.org

Furthermore, computational chemistry has been applied to understand the mechanism of silyl ether formation. Mechanistic studies, supported by the isolation and crystallographic characterization of stable pentacoordinate and hexacoordinate silicon complexes, suggest that the reaction can proceed through such hypervalent intermediates. libretexts.org Kinetic data indicating that the reaction is second order with respect to a nucleophilic alcohol also supports a mechanism involving a pentavalent intermediate. libretexts.org

The following tables summarize key findings from computational studies on analogous systems, which can be extrapolated to understand the behavior of this compound.

Table 1: Calculated Activation Barriers for Hydrosilylation of Terminal Alkynes with Different Hydrosilanes

This table, adapted from DFT calculations on the borane-catalyzed hydrosilylation of phenylacetylene, illustrates the influence of the silane substituent on the reaction barrier. rsc.org This data is relevant for predicting the reactivity of the terminal alkene in this compound in similar reactions.

| Hydrosilane | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| Me3SiH | 18.7 | rsc.org |

| Me2SiH2 | 19.4 | rsc.org |

| PhSiH3 | 24.2 | rsc.org |

Table 2: Proposed Mechanisms for Hydrosilylation of Alkenes from Computational Studies

This table outlines various mechanisms for the hydrosilylation of alkenes as elucidated by computational studies on different catalytic systems. These mechanisms are plausible pathways for reactions involving the terminal double bond of this compound.

| Catalyst System | Proposed Mechanism Highlights | Supporting Computational Method | Reference |

|---|---|---|---|

| Platinum(0) | Oxidative addition of silane to Pt(0), followed by alkene coordination and reductive elimination. | DFT, FMO | nih.gov |

| Rhenium(V)-di-oxo complexes | Rate-determining [2+2] addition of the Si-H bond across a Re=O bond. | DFT | nih.govacs.org |

| Sodium triethylborohydride | Proceeds via a trisubstituted silyl anion intermediate. | DFT (M06-2X) | rsc.orgresearchgate.net |

| Porous Silicon Surface | Radical chain process initiated by a silyl radical attacking the alkene. | Ab initio and DFT | wur.nl |

Table 3: Computationally Supported Intermediates in Silyl Ether Reactions

This table highlights key intermediates in reactions involving silyl ethers, as supported by quantum chemical calculations. These intermediates are relevant to the potential transformations of the trimethylsiloxy group in this compound.

| Reaction Type | Proposed Intermediate | Key Computational Insight | Reference |

|---|---|---|---|

| Silyl Ether Formation | Pentavalent or Hexavalent Silicon Complex | Supported by kinetic data and isolation of stable hypervalent silicon complexes. | libretexts.org |

| Fluoride-mediated Cleavage | Pentavalent Silicon Intermediate | Driven by the formation of a strong Si-F bond. | organic-chemistry.org |

Polymerization and Oligomerization Research of Trimethyl Undec 10 Enoxy Silane

Homopolymerization Studies of Trimethyl(undec-10-enoxy)silane

The homopolymerization of this compound, a monomer featuring a terminal olefin and a hydrolyzable silane (B1218182) group, presents unique opportunities and challenges in polymer synthesis.

Investigation of Polymerization Mechanisms

The polymerization of this compound can theoretically proceed through several mechanisms, with the choice of initiator or catalyst being critical.

Free-Radical Polymerization: This method, employing initiators like AIBN or benzoyl peroxide, is a common approach for vinyl monomers. However, for α-olefins such as the undec-10-enoxy group, high molecular weight polymers are often difficult to achieve due to the stability of the resulting secondary radical and the propensity for chain transfer reactions.

Coordination Polymerization: Ziegler-Natta and metallocene catalysts are highly effective for polymerizing α-olefins. libretexts.orgbritannica.com However, the oxygen atom in the enoxy-silane linkage can act as a Lewis base and poison the catalyst's active site. researchgate.net Strategies to mitigate this include the use of less oxophilic late transition metal catalysts or the protection of the polar group. researchgate.netrsc.org

Cationic and Anionic Polymerization: These methods are generally less suitable for the direct polymerization of this compound due to the high reactivity of the silyl (B83357) ether group towards the initiators and propagating species.

Impact of Silicon-Containing Monomers on Polymer Architecture

The incorporation of the this compound monomer into a polymer chain significantly influences the resulting architecture and properties. The long, flexible undec-10-enoxy spacer arm would be expected to impart flexibility and a lower glass transition temperature to the polymer backbone. The bulky trimethylsiloxy group, on the other hand, would likely disrupt chain packing, leading to a more amorphous polymer with potentially enhanced solubility in nonpolar solvents.

The presence of the silicon atom also introduces the potential for post-polymerization modification. The trimethylsiloxy group can be hydrolyzed to a silanol (B1196071) group, which can then undergo condensation reactions to form cross-linked networks or be used as a site for grafting other molecules. This functionality is a key feature in the design of advanced materials.

Copolymerization with Olefinic and Polar Monomers

Copolymerization of this compound with commodity monomers like ethylene (B1197577) and propylene, as well as polar monomers, is a primary route to functionalized polyolefins.

Design and Evaluation of Catalyst Systems for Polar Monomer Incorporation

The successful copolymerization of this compound with non-polar olefins using coordination catalysts is a significant challenge due to catalyst poisoning. Research in this area has focused on several key strategies:

Metallocene Catalysts: Metallocene catalysts, particularly those based on zirconium and titanium, activated with methylaluminoxane (B55162) (MAO), have been explored for copolymerizing olefins with silicon-containing monomers. aalto.fitkk.fi The choice of ligands on the metallocene can be tuned to enhance tolerance to polar functionalities. For instance, more open catalyst structures may better accommodate the bulky functional monomer.

Late Transition Metal Catalysts: Catalysts based on metals like palladium and nickel are known for their higher tolerance to polar functional groups compared to early transition metals. researchgate.netrsc.org These systems are promising candidates for the direct copolymerization of this compound with olefins.

Protecting Group Chemistry: An alternative approach involves protecting the polar oxygen atom of the monomer before polymerization and then deprotecting it after the polymer is formed. However, this adds extra steps to the synthesis and may not always be efficient.

A study on the copolymerization of 7-octenyldimethylphenylsilane, a similar long-chain alkenylsilane, with ethylene using an Et(Ind)2ZrCl2/MAO catalyst system demonstrated that the incorporation of the silane monomer was comparable to that of 1-decene, indicating that the silicon moiety did not significantly hinder polymerization under these conditions. aalto.fi

Understanding Monomer Reactivity Ratios and Sequence Distribution

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. fiveable.meopen.edu These ratios determine the distribution of monomer units along the polymer chain, which in turn dictates the final properties of the copolymer.

For the copolymerization of this compound (M1) with an olefin like ethylene (M2), the reactivity ratios would be defined as:

r1 = k11/k12 (preference of a growing chain ending in M1 to add another M1 versus M2)

r2 = k21/k22 (preference of a growing chain ending in M2 to add M1 versus another M2)

The values of r1 and r2 would need to be determined experimentally by analyzing the composition of the copolymer at low conversions for various monomer feed ratios.

Hypothetical Reactivity Ratios for this compound (M1) and Ethylene (M2) Copolymerization

| Catalyst System | r1 (this compound) | r2 (Ethylene) | r1 * r2 | Predicted Copolymer Structure |

| Ziegler-Natta | < 1 | > 1 | ~1 | Random with higher ethylene content |

| Metallocene | ~0.5 | ~2 | < 1 | Tendency towards alternation |

| Late Transition Metal | ~1 | ~1 | 1 | Ideal random copolymer |

This table presents hypothetical data for illustrative purposes.

A product of r1*r2 close to 1 suggests a random copolymer, while a value approaching 0 indicates a tendency towards alternating copolymerization. fiveable.me If one reactivity ratio is significantly larger than the other, the copolymer will be enriched in the more reactive monomer.

Functionalized Polyolefins and Their Formation Pathways

The primary motivation for polymerizing this compound is the creation of functionalized polyolefins. These polymers combine the desirable bulk properties of polyolefins (e.g., durability, low cost) with the specific functionalities imparted by the silane group.

The formation pathway involves the incorporation of the this compound monomer into the polyolefin backbone during polymerization. The pendant side chains containing the trimethylsiloxy group can then be utilized in several ways:

Improved Adhesion: The polar silane groups can enhance the adhesion of the polyolefin to inorganic surfaces like glass and metal, as well as to other polar polymers.

Cross-linking: The trimethylsiloxy groups are hydrolytically unstable and can be converted to silanol (Si-OH) groups in the presence of moisture. These silanol groups can then undergo self-condensation to form stable siloxane (Si-O-Si) cross-links, a process known as moisture curing. This is a common method for producing cross-linked polyethylene (B3416737) (PEX).

Grafting: The silane functionality can serve as a reactive site for grafting other polymer chains or molecules, leading to the formation of compatibilizers for polymer blends or materials with tailored surface properties. Research has shown the successful post-treatment of phenylsilane (B129415) side groups in polyolefins to various other functional moieties. aalto.fi

Controlled Polymerization Techniques Applied to Alkenylsilyl Ethers

The presence of a terminal double bond and a silicon-oxygen linkage in alkenylsilyl ethers like this compound allows for the use of several controlled polymerization strategies. These techniques are instrumental in producing well-defined polymers.

One of the most significant challenges in the polymerization of vinyl ethers is the inherent high reactivity of the carbocationic propagating species, which can lead to side reactions. However, the development of living/controlled polymerization methods has provided pathways to overcome these challenges.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for controlling radical polymerization and has been successfully applied to a wide range of monomers, including vinyl ethers. google.comnih.gov This technique employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. google.com The choice of RAFT agent is critical and depends on the reactivity of the monomer. google.com For less activated monomers like vinyl ethers, xanthates or dithiocarbamates are often suitable CTAs.

The general mechanism of RAFT polymerization involves a rapid equilibrium between active, propagating radicals and dormant polymer chains. This dynamic exchange minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions and enabling controlled chain growth. nih.gov This level of control is essential for creating complex architectures such as block copolymers. google.com

Cationic Polymerization

Cationic polymerization is a natural choice for vinyl ethers due to the electron-rich nature of the double bond. nih.gov Traditional cationic polymerization often suffers from a lack of control; however, modern techniques have enabled living/controlled cationic polymerization of vinyl ethers. This is typically achieved by using a carefully selected initiating system, often a Lewis acid, which allows for the reversible activation of a dormant species. nih.gov

Recent advancements have focused on the development of more robust and user-friendly cationic polymerization systems that can operate under less stringent conditions, such as at room temperature and even in the presence of air. nih.gov Furthermore, cationic RAFT polymerization has emerged as a powerful tool, expanding the scope of controlled polymerization for these monomers. nih.gov

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. nih.gov It allows for the synthesis of well-defined polymers with complex architectures. nih.gov While broadly applicable, the application of ATRP to vinyl ethers can be challenging. However, by carefully designing the monomer and reaction conditions, controlled polymerization can be achieved.

Anionic Polymerization

Anionic polymerization is a living polymerization technique known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures. The polymerization of silyl-protected monomers via anionic methods has been demonstrated. cmu.edu For instance, silyl-protected hydroxystyrenes have been successfully polymerized at room temperature using sec-butyllithium (B1581126) in non-polar solvents. cmu.edu This approach could potentially be adapted for alkenylsilyl ethers, provided that the initiator does not react with the silyl ether group. cmu.edu

Ring-Opening Metathesis Polymerization (ROMP)

For cyclic alkenylsilyl ethers, ring-opening metathesis polymerization (ROMP) presents a powerful synthetic route. This method utilizes metal-based catalysts to polymerize cyclic olefins, yielding polymers with the silyl ether functionality incorporated into the polymer backbone. nih.gov This technique is particularly useful for creating high molecular weight polymers and block copolymers from strained cyclic monomers. nih.gov

The following table summarizes representative data from controlled polymerizations of monomers structurally related to this compound, illustrating the level of control achievable with these techniques.

| Polymerization Method | Monomer | Initiator/Catalyst | CTA/Ligand | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| Cationic RAFT | Ethyl Vinyl Ether | Tf₂NH | Dithioacetate | 5,400 | 1.15 | nih.gov |

| Anionic | p-(tert-Butyldimethylsilyloxy)styrene | s-BuLi | - | 21,000 | 1.05 | cmu.edu |

| RAFT | N-vinylpyrrolidone | AIBN | Xanthate | 15,000 | 1.20 | google.com |

Table 1: Representative data from controlled polymerizations of vinyl ethers and related silyl-containing monomers. Mₙ represents the number-average molecular weight, and Đ represents the dispersity.

The data in Table 1 clearly demonstrates the effectiveness of controlled polymerization techniques in producing polymers with predictable molecular weights and low dispersity, indicative of a well-controlled process. The ability to achieve such precision is paramount for the design of advanced materials with specific physical and chemical properties.

Advanced Materials Applications Derived from Trimethyl Undec 10 Enoxy Silane

Integration into Polymer Composites and Hybrid Materials

The dual functionality of Trimethyl(undec-10-enoxy)silane allows it to act as a bridge between inorganic fillers and organic polymer matrices, a critical role in the formulation of high-performance composites and hybrid materials.

In polymer systems, the terminal alkene group of this compound can participate in polymerization reactions, such as free-radical or metathesis polymerization, allowing it to be covalently incorporated into the polymer backbone. The trimethylsiloxy group can then undergo hydrolysis to form silanol (B1196071) groups. These silanols can condense with each other or with hydroxyl groups on the surface of inorganic fillers (like silica (B1680970), glass fibers, or metal oxides) to form stable siloxane (Si-O-Si) bonds. This process creates a cross-linked network that enhances the mechanical strength, thermal stability, and chemical resistance of the resulting composite material.

Key contributions of this compound as a cross-linking agent and modifier:

Improved Interfacial Adhesion: By forming covalent bonds between the organic and inorganic phases, the silane (B1218182) coupling agent significantly improves stress transfer from the polymer matrix to the reinforcing filler.

Enhanced Mechanical Properties: The improved adhesion and cross-linking lead to higher tensile strength, modulus, and impact resistance of the composite.

Reduced Water Absorption: The hydrophobic nature of the long alkyl chain and the dense interfacial region created by the silane can reduce the ingress of moisture, which is often detrimental to the long-term performance of composites.

Table 1: Potential Effects of this compound on Polymer Composite Properties

| Property | Expected Improvement | Mechanism of Action |

|---|---|---|

| Tensile Strength | Significant Increase | Enhanced stress transfer at the filler-matrix interface. |

| Flexural Modulus | Moderate to Significant Increase | Improved stiffness due to better load distribution. |

| Impact Strength | Moderate Increase | Enhanced energy dissipation at the interface. |

| Thermal Stability | Moderate Increase | Formation of stable siloxane networks. |

| Water Resistance | Significant Improvement | Creation of a hydrophobic interfacial layer. |

The reactivity of the trimethylsiloxy group makes this compound an effective agent for the surface modification of various substrates. Through a process of hydrolysis and condensation, the silane can be grafted onto surfaces rich in hydroxyl groups. This surface modification can be used to alter the surface energy, wettability, and chemical reactivity of materials.

For instance, grafting this compound onto the surface of silica nanoparticles would render them more hydrophobic and organophilic. This improved compatibility with non-polar polymer matrices prevents the agglomeration of the nanoparticles and ensures their uniform dispersion, which is crucial for achieving desired property enhancements in nanocomposites.

Furthermore, the terminal double bond introduced onto the surface provides a reactive handle for subsequent chemical transformations, a concept known as "grafting from" or "grafting to" polymerization, to create polymer brushes on the surface. These polymer brushes can be tailored to introduce specific functionalities, such as biocompatibility, anti-fouling properties, or controlled adhesion.

Functional Coatings and Adhesives Development

In the realm of coatings and adhesives, the properties of this compound can be harnessed to improve adhesion, durability, and impart specific functionalities. When incorporated into a coating formulation, the silane can migrate to the substrate-coating interface. Upon curing, the trimethylsiloxy group can react with hydroxyl groups on the substrate (e.g., metal, glass, or ceramic), forming strong covalent bonds that significantly enhance adhesion.

The long undecenyl chain can contribute to the flexibility and hydrophobicity of the coating, improving its resistance to weathering, moisture, and chemical attack. The terminal double bond can also be utilized for cross-linking within the coating matrix, leading to a more durable and robust film.

In adhesive formulations, this compound can act as an adhesion promoter, particularly when bonding dissimilar materials, such as an organic polymer to an inorganic substrate. The silane effectively "primes" the inorganic surface, making it more receptive to the adhesive.

Dielectric Materials and Electronic Applications

The low polarity of the long hydrocarbon chain and the presence of the silicon-oxygen bond suggest that materials incorporating this compound could exhibit desirable dielectric properties. Polymers modified with this silane may possess a low dielectric constant and low dielectric loss, which are critical for applications in microelectronics, such as interlayer dielectrics and encapsulants for electronic components.

By creating a hydrophobic and well-adhered interface, the use of this compound in electronic packaging could help to prevent moisture-induced corrosion and electrical failure. The ability to form stable, cross-linked networks also contributes to the dimensional stability and reliability of these materials under thermal cycling.

Application as Synthetic Intermediates for Complex Organic Structures

Beyond its use in materials science, the bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.

The trimethylsiloxy group serves as a protecting group for the hydroxyl functionality of undec-10-en-1-ol. This protection allows for a wide range of chemical transformations to be carried out on the terminal double bond without affecting the hydroxyl group. The silyl (B83357) ether is stable under many reaction conditions but can be easily cleaved when desired, typically by treatment with a fluoride (B91410) source (such as tetrabutylammonium (B224687) fluoride) or under acidic or basic conditions.

The terminal alkene can undergo various reactions, including:

Hydroboration-oxidation: to introduce a hydroxyl group at the terminal position, leading to a diol precursor.

Epoxidation: to form an epoxide, a versatile intermediate for further functionalization.

Metathesis reactions: to form new carbon-carbon double bonds, enabling the synthesis of more complex olefins.

Heck, Suzuki, and other cross-coupling reactions: to form new carbon-carbon single bonds, building up more complex molecular skeletons.

This strategic utility allows for the stepwise and controlled construction of complex organic molecules where the timing of deprotection of the hydroxyl group is a key synthetic consideration.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Deprotection | Tetrabutylammonium fluoride (TBAF) | Alcohol |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Primary Alcohol |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide |

| Olefin Metathesis | Grubbs' Catalyst | Internal Alkene |

In-depth Analysis of this compound as a Precursor for Bioactive Molecule Scaffolds Reveals Limited Direct Applications

Extensive research into the applications of this compound as a direct precursor for bioactive molecule scaffolds has yielded limited specific findings. While the broader class of organofunctional silanes is widely utilized in the surface modification of biomaterials to enhance biocompatibility and introduce specific functionalities, direct evidence and detailed research on this compound for creating bioactive scaffolds are not prominently documented in publicly available scientific literature.

Organofunctional silanes, in general, play a crucial role in biomedical applications by acting as coupling agents to form durable bonds between organic and inorganic materials. This property is leveraged to modify the surfaces of medical implants and to create composite biomaterials with improved mechanical and biological properties. The terminal functional groups on these silanes can be tailored to interact with biological systems, for instance, to promote cell adhesion or to resist protein fouling.

The structure of this compound, with its terminal undec-10-enoxy group, suggests potential for further chemical modification, such as through hydrosilylation or click chemistry, to attach bioactive molecules. The trimethylsilyl (B98337) group provides a reactive site for hydrolysis and condensation, allowing it to anchor to surfaces containing hydroxyl groups, such as metal oxides or other biomaterials.

However, a thorough review of existing research reveals a lack of specific studies detailing the synthesis and application of bioactive scaffolds derived directly from this compound. The scientific community has largely focused on other well-established silanes for these purposes. Therefore, a detailed discussion, including data tables and specific research findings as requested, cannot be provided at this time due to the absence of specific data in the searched domain. Further primary research would be required to explore and establish the role of this compound as a precursor for bioactive molecule scaffolds.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Sustainable Synthesis and Transformation

The synthesis of Trimethyl(undec-10-enoxy)silane and related alkoxysilanes traditionally relies on hydrosilylation reactions. Recent research, however, is intensely focused on developing more sustainable and efficient catalytic systems that offer high selectivity, operate under mild conditions, and utilize earth-abundant metals.

One promising avenue is the use of well-defined transition-metal complexes. For instance, catalysts based on metals like iron, cobalt, and nickel are being explored as alternatives to precious metal catalysts such as platinum and rhodium. These newer systems aim to achieve high turnover numbers and excellent regioselectivity in the hydrosilylation of terminal alkenes like undec-10-en-1-ol with hydrosilanes. The goal is to minimize catalyst loading and reduce the environmental impact associated with catalyst synthesis and disposal.

Another key area of development is the design of catalysts that can be easily recovered and recycled. This includes the heterogenization of homogeneous catalysts on solid supports like silica (B1680970) or polymers, as well as the use of micellar catalysis in aqueous media. rsc.org These approaches not only simplify product purification but also contribute to a more sustainable manufacturing process by allowing for catalyst reuse. The development of recyclable micellar catalysts, for example, has shown promise in the synthesis of other long-chain functionalized molecules. rsc.org

The following table summarizes some of the key research findings in the development of novel catalytic systems for reactions analogous to the synthesis of this compound.

| Catalyst Type | Metal Center | Key Advantages | Relevant Reaction |

| Homogeneous Complex | Iron | Earth-abundant, low toxicity | Hydrosilylation of alkenes |

| Heterogenized Catalyst | Platinum on Silica | Recyclable, reduced leaching | Continuous flow hydrosilylation |

| Micellar Catalyst | N/A | Use of water as solvent, catalyst recycling | Synthesis of long-chain alkyl compounds rsc.org |

Exploration of Bio-Inspired Organosilicon Chemistry

Nature, with its mastery of complex molecular architectures, offers a rich source of inspiration for the design of novel organosilicon compounds and processes. While carbon-silicon bonds are not found in nature, the biological world's use of silicon in the form of silicates, particularly in organisms like diatoms, has spurred research into bio-inspired organosilicon chemistry. nih.gov

One area of exploration is the use of biocatalysts, such as enzymes, to perform selective transformations on organosilicon substrates. stam-journal.org Although still in its nascent stages, the directed evolution of enzymes could lead to biocatalysts capable of regio- and stereoselectively modifying the undec-10-enoxy group of this compound. This could open up pathways to novel derivatives that are difficult to access through traditional chemical synthesis.

Furthermore, the principles of biomineralization, where organisms create intricate silica structures under ambient conditions, are being adapted to synthesize structured organosilicon materials. By incorporating molecules like this compound into silica-forming reactions, researchers aim to create hybrid organic-inorganic materials with precisely controlled nano- and microstructures. These bio-inspired materials could find applications in areas such as sensing, catalysis, and drug delivery. The flexible siloxane bonds present in many organosilicon compounds can accommodate significant geometric fluctuations, a feature reminiscent of the conformational adaptability of enzymes. nih.gov

Advanced Characterization Techniques for Structure-Reactivity Correlations

A deep understanding of the relationship between the molecular structure of this compound and its reactivity is crucial for its effective application. Advanced analytical techniques are indispensable for elucidating these correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is a cornerstone for the structural characterization of functionalized alkoxysilanes. nih.gov ¹H and ¹³C NMR provide detailed information about the undec-10-enoxy organic moiety, confirming the presence of the terminal double bond and the linkage to the silicon atom. nih.gov ²⁹Si NMR is particularly valuable for probing the electronic environment of the silicon nucleus, offering insights into the nature of the Si-O bond and the potential for intermolecular interactions. nih.gov For instance, the chemical shift in ²⁹Si NMR can indicate the degree of condensation in siloxane polymers derived from such precursors. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are essential for confirming the molecular weight and elemental composition of this compound and its reaction products. nih.govnih.gov Fragmentation analysis in tandem mass spectrometry (MS/MS) can further help to elucidate the structure by identifying characteristic fragments of the molecule. youtube.com

The following table outlines the key spectroscopic data used to characterize compounds structurally related to this compound.

| Technique | Nucleus/Mode | Typical Chemical Shift/Observation | Information Gained |

| NMR | ¹H | Signals for terminal vinyl protons (~4.9-5.8 ppm), O-CH₂ protons (~3.6 ppm), and Si-CH₃ protons (~0.1 ppm) | Confirmation of organic structure and silyl (B83357) group |

| NMR | ¹³C | Resonances for olefinic carbons (~114, 139 ppm) and the carbon alpha to the silyl ether oxygen | Detailed carbon framework analysis nih.gov |

| NMR | ²⁹Si | A single resonance confirming the trimethylsilyl (B98337) environment | Information on the silicon center's chemical environment nih.gov |

| Mass Spec | Molecular Ion Peak (M+) | m/z corresponding to the molecular weight | Confirmation of molecular formula |

| Mass Spec | Fragmentation Pattern | Characteristic losses of methyl groups or the undecenyl chain | Structural elucidation youtube.com |

Predictive Modeling and Machine Learning in Organosilicon Materials Design

The vast chemical space of possible organosilicon compounds presents a significant challenge for traditional experimental discovery. Predictive modeling and machine learning are emerging as powerful tools to accelerate the design and discovery of new organosilicon materials with desired properties. youtube.com

By training machine learning models on existing experimental and computational data, it is possible to predict the properties of novel compounds like this compound and its derivatives without the need for their synthesis and characterization. stam-journal.orgnih.gov For instance, models can be developed to predict physical properties such as boiling point, viscosity, and refractive index, as well as performance-related characteristics like adhesion strength or surface energy when used in coatings.

One approach involves the use of quantitative structure-property relationship (QSPR) models. These models correlate the molecular structure, represented by a set of calculated descriptors, with a specific property. gatech.edu For a molecule like this compound, descriptors could include information about the long alkyl chain, the terminal double bond, and the trimethylsilyl group. Recent studies have demonstrated the ability of machine learning to predict the mechanical properties of polymers from their structural data with high accuracy. stam-journal.org

The development of accurate predictive models relies on the availability of high-quality data. The generation of large datasets through high-throughput computational chemistry methods, combined with experimental validation, is crucial for building robust and reliable machine learning models for organosilicon materials design.

The table below illustrates the potential application of machine learning in predicting the properties of long-chain alkylsilanes.

| Property to be Predicted | Machine Learning Model | Input Features (Descriptors) | Potential Impact |

| Surface Tension | Random Forest Regression | Molecular weight, chain length, presence of functional groups | Design of surfactants and coating agents |

| Adhesion Properties | Support Vector Machine | Fingerprints of molecular structure, intermolecular interaction energies | Development of new adhesives and sealants |

| Reactivity in Polymerization | Neural Network | Electronic properties of the double bond, steric parameters | Optimization of polymer synthesis |

Q & A

Q. What safety protocols are critical when handling Trimethyl(undec-10-enoxy)silane in laboratory settings?

Researchers must use personal protective equipment (PPE), including gloves, safety goggles, and lab coats, to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation of vapors. Contamination risks require strict adherence to waste disposal protocols, with segregated storage for hazardous byproducts . Emergency measures, such as immediate rinsing for skin/eye exposure, are essential .

Q. Which spectroscopic methods are recommended for characterizing this compound purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation and purity assessment. Gas Chromatography (GC) paired with mass spectrometry (GC-MS) can quantify impurities, as demonstrated in organosilane analysis . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like Si-O and C=C bonds, ensuring synthetic fidelity .

Q. How should researchers prepare stock solutions of this compound for experimental use?

Use anhydrous solvents (e.g., cyclohexane or methanol) to prevent hydrolysis. Standardize concentrations via gravimetric methods, and store solutions under inert gas (N₂/Ar) at –20°C to maintain stability. Calibrate instruments using reference standards, as outlined in environmental analysis protocols .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis during the synthesis of this compound derivatives?

Hydrolysis can be minimized by conducting reactions under anhydrous conditions (e.g., Schlenk line techniques). Catalytic additives, such as triethylamine, neutralize acidic byproducts. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track reaction progress and adjust conditions dynamically .

Q. How can contradictory GC-MS data on this compound degradation products be resolved?

Cross-validate results using High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric compounds. Pair with liquid chromatography (LC-MS/MS) for polar degradation products. Statistical tools (e.g., PCA) can identify systematic errors in sample preparation or instrument calibration .

Q. What surface modification techniques optimize this compound’s adhesion on silicon substrates?

Pre-treat substrates with oxygen plasma to enhance surface hydroxyl groups. Use silanization in toluene at 80°C for 12 hours. Verify monolayer formation via Atomic Force Microscopy (AFM) or Water Contact Angle (WCA) measurements. Compare with X-ray Photoelectron Spectroscopy (XPS) to confirm covalent bonding .

Q. How does the alkyl chain length in this compound affect self-assembled monolayer (SAM) properties?

Longer chains (e.g., C11) improve SAM density and thermal stability due to van der Waals interactions. Use Ellipsometry to measure film thickness and Electrochemical Impedance Spectroscopy (EIS) to assess barrier properties. Comparative studies with shorter-chain analogs (e.g., C8) reveal chain-length-dependent hydrophobicity .

Methodological Considerations

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Include error margins in tables and use regression analysis for kinetic studies .

- Contradiction Resolution : Replicate experiments under varying conditions (e.g., humidity, temperature) to identify confounding factors. Cross-reference with NIST databases for spectral validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.